ethyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate
Description
Ethyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate is a sulfur-containing heterocyclic compound characterized by a benzo[e][1,2,4]thiadiazine core with a chlorine substituent at position 7 and a thioacetate ester group. This compound is synthesized via nucleophilic substitution or S-alkylation reactions, as seen in analogous syntheses of thioether-linked derivatives .
Properties
IUPAC Name |
ethyl 2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4S2/c1-2-18-10(15)6-19-11-13-8-4-3-7(12)5-9(8)20(16,17)14-11/h3-5H,2,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICPPKHJEMPXND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl and ethyl thioacetate.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis processes, optimized reaction conditions, and efficient purification methods to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the benzothiadiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Ethyl 2-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate is a thiadiazine derivative with diverse biological activities, including antimicrobial and anticancer properties. Research indicates that compounds with similar structures exhibit a range of biological activities because of their ability to interact effectively with cellular targets.
Chemical Properties and Structure
The molecular formula of Ethyl 2-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate is C13H15N3O5S2, and it has a molecular weight of 357.4 g/mol. The structure includes multiple functional groups, such as thioether and amide functionalities, which are crucial for its biological activity.
Key structural data includes:
- InChI:
InChI=1S/C13H15N3O5S2/c1-2-21-12(18)7-14-11(17)8-22-13-15-9-5-3-4-6-10(9)23(19,20)16-13/h3-6H,2,7-8H2,1H3,(H,14,17)(H,15,16)
Potential Reactions
Ethyl 2-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate can undergo several types of chemical reactions, including oxidation and reduction. Reagents commonly used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride, with specific conditions (temperature and pressure) tailored to achieve optimal yields for each type of reaction. The compound's reactivity profile makes it suitable for further derivatization in synthetic applications.
Applications in Scientific Research
Ethyl 2-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate has several applications in scientific research:
- As a building block in synthesizing more complex molecules: Its structure allows for modification and the creation of new compounds with potentially enhanced properties.
- In pharmacological studies: To assess its potential therapeutic effects, such as antimicrobial or anticancer activities.
- As a reference standard: In analytical chemistry for calibrating instruments and validating methods.
These applications highlight the compound's versatility and importance in advancing chemical and biological research.
Related Compound
Mechanism of Action
The mechanism by which ethyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzo[e][1,2,4]Thiadiazine Core
Methyl 2-((7-Fluoro-1,1-Dioxido-4H-Benzo[e][1,2,4]Thiadiazin-3-yl)Thio)Acetate
- Key Difference : Fluorine replaces chlorine at position 6.
- Impact: Fluorine’s electronegativity may alter electron distribution, affecting binding affinity in biological targets. The methyl ester (vs.
- Safety : Requires stringent precautions (e.g., P260: avoid inhalation; P280: use gloves), suggesting similar handling needs for the ethyl analog .
2-((7-Chloro-1,1-Dioxido-4H-Benzo[e][1,2,4]Thiadiazin-3-yl)Thio)-N-(4-Methylthiazol-2-yl)Acetamide
- Key Difference : Acetamide replaces the ethyl ester, with a 4-methylthiazole substituent.
- The methylthiazole moiety may confer anti-inflammatory or kinase-inhibitory activity, as seen in thiazole-containing drugs .
2-((7-Chloro-1,1-Dioxido-4H-Benzo[e][1,2,4]Thiadiazin-3-yl)Thio)-N-(Thiazol-2-yl)Acetamide
Core Heterocycle Modifications
Ethyl 2-((5-Amino-1H-1,2,4-Triazol-3-yl)Thio)Acetate
- Key Difference : Triazole replaces benzo[e][1,2,4]thiadiazine.
- Impact : The triazole core is smaller and more metabolically stable. Compound 193 (a derivative) showed antiviral activity against HSV-1 (50% plaque reduction at 80 mM), highlighting the thioacetate group’s role in antiviral mechanisms .
Sodium 2-((4-Amino-5-(Thiophen-2-ylMethyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetate
- Key Difference : Sodium salt form with a triazole-thiophene hybrid.
- Impact: The ionic form improves aqueous solubility, advantageous for formulation.
Comparative Analysis Table
Research Findings and Implications
- Antiviral Potential: The thioacetate group’s presence in both triazole and thiadiazine derivatives (e.g., ’s compound 193) suggests a broader role in disrupting viral replication .
- Solubility vs. Bioavailability : Sodium salts () improve solubility but may reduce blood-brain barrier penetration compared to ester/amide derivatives .
- Safety Profile : Methyl/ethyl esters require stringent handling (e.g., P280: gloves), while acetamides may pose lower volatility risks .
Biological Activity
Ethyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate is a complex organic compound that belongs to the class of thiadiazine derivatives. Its unique structure incorporates a benzoate moiety and a thiadiazine ring, which contribute to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 441.9 g/mol. The compound features multiple functional groups that enhance its potential pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that thiadiazine derivatives possess significant antimicrobial properties against various pathogens. For instance, derivatives have been tested against Candida species and demonstrated comparable efficacy to conventional antifungal agents like ketoconazole .
- Anticancer Properties : Certain derivatives of thiadiazine have exhibited promising anticancer activity against human cancer cell lines such as MCF-7 and HEPG-2. The compounds were found to inhibit cell growth effectively and induce apoptosis in cancer cells .
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Thiadiazine derivatives have been shown to inhibit specific enzymes related to cancer proliferation and microbial resistance. For example, they have demonstrated inhibitory effects on tissue-nonspecific alkaline phosphatase (h-TNAP), which is linked to cancer cell growth .
- Disruption of Cellular Processes : Some studies suggest that these compounds may interfere with microtubule polymerization in cancer cells, disrupting normal cellular functions and leading to cell death .
Case Studies
A notable study involved the synthesis and evaluation of various thiadiazine derivatives for their anticancer properties. The results indicated that certain compounds exhibited high selectivity against cancer cells while showing minimal toxicity towards normal cells. For instance:
- Compound 9b showed an IC50 value over 64.5 μg/mL against HEK-293 cells while effectively inhibiting cancer cell lines .
Another research effort focused on the antibacterial efficacy of synthesized thiadiazines against human pathogenic bacteria. Results indicated significant activity across multiple bacterial strains, suggesting potential therapeutic applications in treating infections .
Q & A
Q. What are the key considerations in designing a synthesis route for ethyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate?
- Methodological Answer : Synthesis design requires selecting appropriate precursors (e.g., thiadiazine derivatives and thiol-containing esters), optimizing reaction conditions (solvent, temperature, catalysts), and monitoring progress via techniques like TLC. For example, anhydrous acetone and potassium carbonate are often used as solvents and bases, respectively, in nucleophilic substitution reactions . Reflux durations (e.g., 22 hours) and purification via rotary evaporation are critical for yield optimization.
Q. Table 1: Comparison of Synthesis Conditions for Analogous Compounds
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., sulfonyl, thioether) via characteristic stretching frequencies (S=O ~1350 cm⁻¹, C-S ~650 cm⁻¹) .
- NMR : ¹H/¹³C NMR resolves aromatic protons (δ 7.0–8.5 ppm) and acetate methyl groups (δ 1.2–1.4 ppm). DEPT-135 can confirm CH₂/CH₃ groups in the ester moiety .
- X-ray Crystallography : Provides absolute configuration and bond-length validation, especially for sulfone and thiadiazine rings. DFT calculations (B3LYP/6-311G**) supplement experimental data .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS to identify metabolic instability (e.g., ester hydrolysis). Adjust pro-drug strategies if needed .
- Dose-Response Analysis : Use Hill plots to compare EC₅₀ values across models. Discrepancies may arise from tissue-specific efflux transporters or protein binding .
- Structural Analog Testing : Compare with analogs (e.g., fluorinated or methylated derivatives) to isolate substituent effects on activity .
Q. What strategies optimize reaction yields in large-scale synthesis while maintaining purity?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize byproducts .
- Process Control : Implement inline FT-IR or HPLC for real-time monitoring. Adjust feed rates of ethyl bromoacetate to prevent side reactions .
- Green Chemistry : Replace acetone with cyclopentyl methyl ether (CPME) for safer solvent recovery .
Q. How can computational methods predict the compound’s reactivity in novel chemical environments?
- Methodological Answer :
- DFT/Molecular Dynamics : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects are modeled using PCM (Polarizable Continuum Model) .
- Docking Studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Validate with SPR (Surface Plasmon Resonance) binding assays .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data in thermal stability studies (TGA vs. DSC)?
- Methodological Answer :
- Multi-Technique Validation : Combine TGA (mass loss) with DSC (enthalpy changes) and XRD (post-degradation crystallinity). Discrepancies may indicate sublimation vs. decomposition .
- Kinetic Analysis : Apply Flynn-Wall-Ozawa method to activation energy (Eₐ) calculations. Compare with isoconversional models to identify degradation mechanisms .
Theoretical Framework Integration
Q. Which conceptual frameworks guide mechanistic studies of this compound’s sulfonyl group reactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
